9-(beta-D-ribofuranosyl)-6-(furan-2-yl)purine is a purine nucleoside analogue characterized by a ribofuranose sugar linked to a purine base that is substituted with a furan moiety at the 6-position. This compound belongs to a class of nucleoside analogues that have been extensively studied for their biological activities, particularly in antiviral and anticancer applications.
This compound is synthesized from purine derivatives and ribofuranose sugars. It falls under the category of nucleoside analogues, which are compounds that mimic the structure of natural nucleosides. These analogues are often employed in medicinal chemistry for their potential therapeutic effects, particularly against viral infections and cancer cells.
The synthesis of 9-(beta-D-ribofuranosyl)-6-(furan-2-yl)purine typically involves the glycosylation of a suitable purine derivative with ribofuranose. One common method includes:
In some studies, variations in the synthesis process have been explored, such as using different protecting groups for the ribose sugar or employing microwave-assisted synthesis to enhance yields and reduce reaction times .
The molecular structure of 9-(beta-D-ribofuranosyl)-6-(furan-2-yl)purine can be represented as follows:
The structure consists of:
Crystallographic studies and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the structure and purity of the synthesized compound.
9-(beta-D-ribofuranosyl)-6-(furan-2-yl)purine can undergo various chemical reactions typical for nucleosides, including:
The reactions can be monitored using High-Performance Liquid Chromatography (HPLC) to analyze conversion rates and product formation .
The mechanism of action for 9-(beta-D-ribofuranosyl)-6-(furan-2-yl)purine primarily involves its incorporation into RNA during viral replication processes. Once integrated, it can disrupt normal RNA synthesis, leading to inhibition of viral proliferation.
Studies have shown that this compound exhibits significant antiviral activity against various viruses, including Herpes Simplex Virus and Varicella-Zoster Virus, by interfering with their replication mechanisms .
Relevant analyses often include thermal stability assessments and solubility tests to determine appropriate storage conditions and potential applications .
9-(beta-D-ribofuranosyl)-6-(furan-2-yl)purine has several scientific applications:
The stereoselective formation of the β-glycosidic bond in 9-(β-D-ribofuranosyl)-6-(furan-2-yl)purine relies on specialized glycosylation methodologies. The Vorbrüggen glycosylation represents the most efficient approach, employing protected ribofuranose donors (e.g., peracetylated or perbenzoylated sugars) activated by Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf). This method achieves N9-selective ribosylation of 6-chloropurine precursors in anhydrous acetonitrile at 60°C, yielding protected intermediates with >85% efficiency [1] [4]. Crucially, the ribose protecting group strategy dictates reaction outcomes: Acetate-protected donors facilitate higher glycosylation yields (85%) compared to benzoate analogs, though the latter offer improved regiocontrol during subsequent functionalization steps. Molecular dynamics simulations of Escherichia coli purine nucleoside phosphorylase (PNP) complexes reveal that the β-configuration is enzymatically favored due to optimal active-site accommodation, where key residues (Phe159, Val178, Asp204) stabilize the ribose orientation through hydrogen bonding and hydrophobic interactions [4] [10].
Table 1: Glycosylation Techniques for β-D-Ribofuranosyl Attachment
Ribose Donor | Catalyst | Solvent | Temp (°C) | Yield (%) | Anomeric Selectivity (β:α) |
---|---|---|---|---|---|
1-O-Acetyl-2,3,5-tri-O-acetylribose | TMSOTf (0.2 eq) | CH₃CN | 60 | 85 | >20:1 |
1-O-Benzoyl-2,3,5-tri-O-benzoylribose | SnCl₄ (1.1 eq) | DCM | 25 | 78 | 15:1 |
1-Hydroxy-2,3,5-tri-O-acetylribose | BF₃·Et₂O (1.5 eq) | Toluene | 80 | 70 | 10:1 |
Functionalization at the C6 position of the purine scaffold employs palladium-catalyzed cross-coupling reactions, enabling the introduction of furan-2-yl groups. The Stille coupling protocol using 6-chloropurine riboside and tributyl(furan-2-yl)stannane with Pd(PPh₃)₂Cl₂ in DMF at 90°C achieves 78% yield with complete C6 regioselectivity [1]. Alternatively, Suzuki-Miyaura coupling with furan-2-ylboronic acid expands substrate tolerance but requires optimized conditions (Pd(OAc)₂, Na₂CO₃, DME/H₂O) to suppress protodehalogenation side products. Computational analyses confirm that the electron-rich furan heterocycle enhances the electrophilicity of the purine system, facilitating nucleophilic attack at C6. This electronic perturbation is evidenced by a 0.25 eV reduction in the LUMO energy of 6-(furan-2-yl)purine versus unsubstituted purine, rationalizing its heightened reactivity in glycosylation and alkylation reactions [1] [3].
Table 2: Cross-Coupling Strategies for C6 Functionalization
Method | Catalyst System | Base/Solvent | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|---|
Stille Coupling | Pd(PPh₃)₂Cl₂ (5 mol%) | NEt₃/DMF | 18 | 78 | <5% bis-furanyl adduct |
Suzuki Coupling | Pd(OAc)₂ (3 mol%)/SPhos | Na₂CO₃/DME:H₂O (3:1) | 24 | 65 | 15% dehalogenated purine |
Direct Arylation | Pd(OAc)₂ (10 mol%)/CuI | Cs₂CO₃/DMF | 48 | 27–50 | Homocoupling products |
Deprotection of ribose hydroxyl groups necessitates chemo-selective conditions to preserve the acid-labile furan-2-yl moiety and glycosidic bond. Methanolic ammonia (NH₃/MeOH, 12 h, RT) quantitatively cleaves acetate groups while maintaining purine integrity, whereas benzoyl deprotection requires extended exposure (24–48 h) risking anomeric bond hydrolysis [1] [5]. Post-deprotection, the 5ʹ-hydroxymethyl group can be selectively functionalized using triphenylphosphine-mediated alkylation or enzymatic phosphorylation. Notably, 3ʹ-OH/5ʹ-OH differentiation is achievable via temporary stannylene acetal formation, enabling selective 5ʹ-O-silylation (TBDPS-Cl, imidazole) for oligonucleotide synthesis precursors [5] [10]. Thermodynamic studies reveal that the furan-2-yl substituent elevates glycosidic bond stability at pH 7.4 (t₁/₂ = 48 h vs. 24 h for 6-methylpurine riboside), attributable to electron delocalization reducing oxocarbenium ion formation [1].
Two primary synthetic routes exist for 9-(β-D-ribofuranosyl)-6-(furan-2-yl)purine:
Metabolic stability assessments indicate that the 3ʹ-deoxy analog (synthesized via stepwise route) exhibits 2-fold enhanced plasma stability versus the ribose congener, emphasizing how minor sugar modifications impact biological performance without altering furan-purine electronic interactions [1] [9].
Lewis acids (e.g., TMSOTf, SnCl₄, BF₃·Et₂O) facilitate β-selective glycosylation through dual activation mechanisms: (1) Coordination with the ribose anomeric oxygen increases electrophilicity, promoting purine N9 attack; (2) Pauli-lowering effects reduce steric repulsion between ribose and purine orbitals, lowering transition-state energy by ~5 kcal/mol versus uncatalyzed reactions [4] [5]. For furan-2-yl substituted purines, TMSOTf outperforms BF₃ due to selective activation without furan ring decomposition. Kinetic isotope experiments (kH/kD = 1.8) confirm a concerted SN2-like mechanism where Lewis acid coordination accelerates ribose oxocarbenium formation 100-fold while maintaining inversion stereochemistry. Computational models further demonstrate that Asp204 residue (in E. coli PNP) stabilizes the Lewis acid-ribose complex via hydrogen bonding, rationalizing enzymatic β-selectivity in biological systems [4] [5] [10].
Table 3: Lewis Acid Catalysts in Glycosylation Reactions
Lewis Acid | Coordination Site | Reaction Rate Increase | β:α Selectivity | Compatibility with Furan |
---|---|---|---|---|
TMSOTf | Anomeric oxygen | 100× | >20:1 | High |
SnCl₄ | Ring oxygen/C6 carbonyl | 50× | 15:1 | Moderate |
BF₃·Et₂O | Anomeric oxygen/N7 | 30× | 10:1 | Low (ring decomposition) |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1